molecular formula C8H8N2S B13656104 Benzo[d]isothiazol-5-ylmethanamine

Benzo[d]isothiazol-5-ylmethanamine

Cat. No.: B13656104
M. Wt: 164.23 g/mol
InChI Key: IGXKSPWUMMKXTH-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-5-ylmethanamine is a chemical compound with the molecular formula C8H8N2S It is a derivative of benzo[d]isothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazol-5-ylmethanamine typically involves the formation of the benzo[d]isothiazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of a precursor containing both sulfur and nitrogen atoms. For example, the reaction of 2-aminobenzenethiol with formaldehyde can yield this compound under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazol-5-ylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: this compound oxides.

    Reduction: Reduced forms of this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzo[d]isothiazol-5-ylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[d]isothiazol-5-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Benzo[d]isothiazol-5-ylmethanamine can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1,2-benzothiazol-5-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4,9H2

InChI Key

IGXKSPWUMMKXTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)C=NS2

Origin of Product

United States

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